molecular formula C9H12OSi B1315502 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole CAS No. 321903-29-1

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole

Cat. No.: B1315502
CAS No.: 321903-29-1
M. Wt: 164.28 g/mol
InChI Key: GLZOQCBCUKBUJG-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole is an organosilicon compound with the molecular formula C₉H₁₂OSi. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its unique structure, which includes a silicon atom integrated into a benzoxasilole ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole can be synthesized through several methods. One common synthetic route involves the reaction of this compound with appropriate silicon-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different silicon-containing products.

    Substitution: The silicon atom in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and organometallic reagents. These reactions are usually performed under inert atmospheres to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silicon oxides, while reduction can produce silicon hydrides. Substitution reactions can lead to a wide range of functionalized silicon-containing compounds.

Scientific Research Applications

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole has numerous applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which 1,1-dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole exerts its effects involves interactions with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxazole
  • 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]thiazole
  • 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]selenazole

Uniqueness

1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole is unique due to the presence of a silicon atom within its ring structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, compared to its oxygen, sulfur, and selenium analogs. These properties make it particularly useful in applications requiring robust and versatile organosilicon compounds.

Properties

IUPAC Name

1,1-dimethyl-3H-2,1-benzoxasilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OSi/c1-11(2)9-6-4-3-5-8(9)7-10-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZOQCBCUKBUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=CC=CC=C2CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345931
Record name 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321903-29-1
Record name 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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